molecular formula C11H14N2OS B13252425 2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13252425
M. Wt: 222.31 g/mol
InChI Key: FNMXIKWOSMIGSQ-UHFFFAOYSA-N
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Description

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2OS. It is a derivative of pyridine-3-carbaldehyde, featuring a thiomorpholine ring substituted with a methyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 2-methylthiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Pyridine-3-methanol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: The parent compound, lacking the thiomorpholine ring.

    2-Methylthiomorpholine: A simpler structure without the pyridine ring.

    Pyridine-2-carbaldehyde: An isomer with the aldehyde group at a different position.

Uniqueness

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyridine ring and the thiomorpholine ring, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3

InChI Key

FNMXIKWOSMIGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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